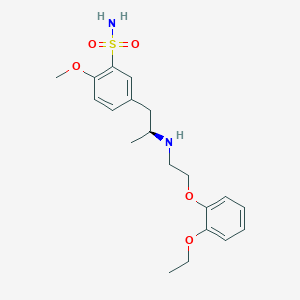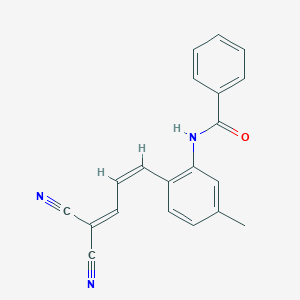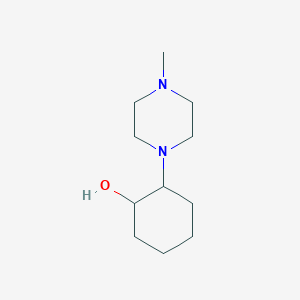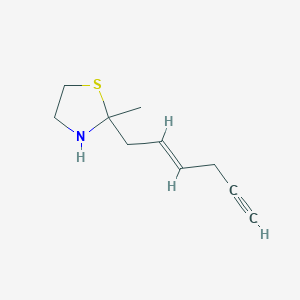
trans-2-(Hex-2-en-5-ynyl)-2-methylthiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-2-(Hex-2-en-5-ynyl)-2-methylthiazolidine is a thiazolidine derivative that has been extensively studied for its potential applications in scientific research. This compound is known to possess a range of biochemical and physiological effects, making it a promising candidate for a variety of research studies.
Aplicaciones Científicas De Investigación
Trans-2-(Hex-2-en-5-ynyl)-2-methylthiazolidine has been extensively studied for its potential applications in scientific research. This compound has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for a variety of research studies. Some of the most promising research applications of this compound include:
1. Cancer research: this compound has been shown to possess potent anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
2. Neurodegenerative disease research: this compound has been shown to possess neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Diabetes research: this compound has been shown to possess anti-diabetic properties by regulating glucose metabolism and insulin sensitivity.
Mecanismo De Acción
The exact mechanism of action of trans-2-(Hex-2-en-5-ynyl)-2-methylthiazolidine is not fully understood. However, it is known to interact with a variety of cellular targets, including enzymes, receptors, and ion channels. It has been suggested that this compound may exert its effects through the modulation of intracellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. Some of the most notable effects of this compound include:
1. Anti-cancer properties: this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
2. Neuroprotective properties: this compound has been shown to protect neurons from oxidative stress and may be useful in the treatment of neurodegenerative diseases.
3. Anti-diabetic properties: this compound has been shown to regulate glucose metabolism and insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trans-2-(Hex-2-en-5-ynyl)-2-methylthiazolidine has several advantages and limitations for lab experiments. Some of the most notable advantages include:
1. Potent activity: this compound has been shown to possess potent activity in a variety of research studies.
2. Versatile: this compound has been studied for its potential applications in a variety of research areas.
3. Low toxicity: this compound has been shown to have low toxicity in animal studies.
Some of the limitations of this compound for lab experiments include:
1. High cost: The synthesis of this compound can be expensive, making it less accessible for some research labs.
2. Limited availability: this compound may not be readily available from commercial sources, making it difficult to obtain for research studies.
3. Lack of long-term safety data: There is limited information available on the long-term safety of this compound, which may limit its use in some research studies.
Direcciones Futuras
There are several future directions for the study of trans-2-(Hex-2-en-5-ynyl)-2-methylthiazolidine. Some of the most promising directions for future research include:
1. Further exploration of the mechanism of action: More research is needed to fully understand the mechanism of action of this compound.
2. Clinical trials: Clinical trials are needed to determine the safety and efficacy of this compound in humans.
3. Combination therapies: this compound may be useful in combination with other compounds for the treatment of various diseases.
4. Development of analogs: Analog compounds of this compound may be developed to improve its efficacy and reduce its limitations.
Conclusion:
This compound is a promising compound for scientific research due to its potent activity and versatile applications. While there are limitations to its use in research studies, the potential benefits of this compound make it a promising candidate for future research. Further exploration of its mechanism of action and clinical trials are needed to fully understand the potential of this compound.
Métodos De Síntesis
The synthesis of trans-2-(Hex-2-en-5-ynyl)-2-methylthiazolidine is typically achieved through the reaction of thioamide with an alkyne in the presence of a base. The resulting product is then subjected to hydrogenation to yield the final compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Propiedades
Número CAS |
102612-92-0 |
|---|---|
Fórmula molecular |
C10H15NS |
Peso molecular |
181.3 g/mol |
Nombre IUPAC |
2-[(E)-hex-2-en-5-ynyl]-2-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C10H15NS/c1-3-4-5-6-7-10(2)11-8-9-12-10/h1,5-6,11H,4,7-9H2,2H3/b6-5+ |
Clave InChI |
UZYWGHXCGUVXLH-AATRIKPKSA-N |
SMILES isomérico |
CC1(NCCS1)C/C=C/CC#C |
SMILES |
CC1(NCCS1)CC=CCC#C |
SMILES canónico |
CC1(NCCS1)CC=CCC#C |
Sinónimos |
2-[(E)-hex-2-en-5-ynyl]-2-methyl-thiazolidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



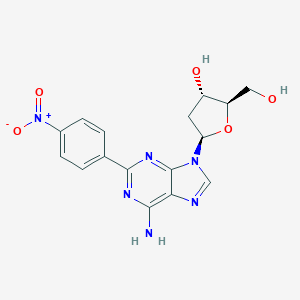
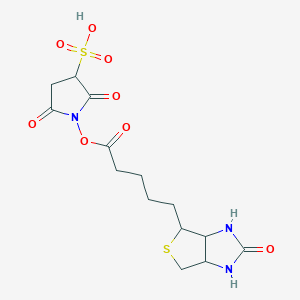

![3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B217622.png)

![(2R)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[2-hydroxy-5-(4-hydroxyphenyl)phenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B217663.png)
![[(2R,3S,4S,5R,6R)-3-acetyloxy-4,5-dihydroxy-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B217665.png)

